Studies have explored the potential anti-cancer effects of Isobergapten. It has been shown to exhibit cytotoxic (cell-killing) effects on various cancer cell lines, including those of breast, prostate, and colon cancers. [] Additionally, research suggests that Isobergapten might interfere with cancer cell proliferation and migration, potentially hindering tumor growth and spread. []
Isobergapten has been investigated for its potential anti-inflammatory properties. Studies have demonstrated its ability to reduce the production of inflammatory mediators, such as cytokines and inflammatory enzymes, in various cell types. [] This suggests that Isobergapten might be beneficial in managing inflammatory conditions like arthritis and inflammatory bowel disease.
Some research suggests that Isobergapten might possess neuroprotective properties. Studies have shown that it can protect neurons from damage caused by oxidative stress and glutamate excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. [] However, further research is needed to understand the potential therapeutic applications of Isobergapten in this context.
Isobergapten is also being explored for its potential applications in various other areas, including:
Isobergapten, also known as 5-methoxy Angelicin, is a member of the furocoumarin family, characterized by its unique chemical structure and biological properties. Its chemical formula is , and it is recognized for its phototoxic and photocarcinogenic effects. Furocoumarins such as Isobergapten are known to intercalate DNA, leading to photochemically induced mutations, which poses potential risks in biological systems . Isobergapten is primarily found in plants like Heracleum persicum, contributing to its ecological role and potential therapeutic applications.
Isobergapten demonstrates a range of biological activities:
The synthesis of Isobergapten can be achieved through various methods:
Isobergapten has several applications across different fields:
Studies have shown that Isobergapten interacts with various biological systems:
Isobergapten shares structural and functional similarities with other furocoumarins. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Bergapten | Known for its low antioxidant activity but significant photocarcinogenic properties. | |
| Imperatorin | Exhibits strong antioxidant activity and has been studied for anti-inflammatory effects. | |
| Angelicin | Similar phototoxic properties but differs in substitution patterns affecting reactivity. | |
| Xanthotoxin | Notable for its potent phototoxicity and use in traditional medicine. |
Isobergapten stands out due to its specific methoxy substitution at the 5-position, which influences both its biological activity and stability compared to other furocoumarins. Its unique combination of antioxidant and enzyme-inhibiting properties positions it as a valuable compound for further research and application development.
Isobergapten, systematically known as 5-methoxy-2H-furo[2,3-h]chromen-2-one, belongs to the class of angular furanocoumarins characterized by a furan ring angularly fused to a coumarin structure. The compound possesses the CAS registry number 482-48-4 and is also known by several synonyms including 5-methoxyangelicin and isobergaptene. The molecular structure features a distinctive arrangement that contributes to its biological activity, with the SMILES notation represented as COC1=CC2=C(C=CO2)C3=C1C=CC(=O)O3.
The compound exhibits specific physical properties that are crucial for its handling and application in research settings. Isobergapten presents as a white to off-white solid with a melting point of 221-225°C, demonstrating thermal stability under standard laboratory conditions. The compound shows limited water solubility, being practically insoluble in water, but demonstrates solubility in organic solvents such as chloroform and methanol, particularly when heated. These solubility characteristics significantly influence its bioavailability and research applications.
Comprehensive spectroscopic analysis reveals distinctive characteristics that facilitate isobergapten identification and quantification. The compound exhibits specific infrared spectral features that have been documented through ATR-IR spectroscopy, providing fingerprint identification capabilities for analytical purposes. Mass spectrometry data indicates a monoisotopic mass of 216.042258738 u, with characteristic fragmentation patterns that include major peaks at m/z values of 202.02651, 161.060459, and 129.01099240069786.
The compound's optical properties include specific absorption characteristics in the UV range, with action spectrum studies demonstrating peak photosensitivity in the range of 330-335 nm. This photosensitivity is particularly relevant given isobergapten's classification as a phototoxic compound, requiring appropriate safety measures during handling and storage procedures.
Irritant